molecular formula C20H18ClN3O3 B3018623 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 895651-13-5

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3018623
CAS No.: 895651-13-5
M. Wt: 383.83
InChI Key: OXCKLYAMTNIKHN-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazine ring substituted with a chlorophenyl group and a dioxo group, along with an acetamide moiety linked to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the chlorophenyl and dioxo groups. The final step involves the acylation of the pyrazine derivative with 3,4-dimethylphenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the dioxo groups.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide
  • 2-[4-(3-bromophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide
  • 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)propionamide

Uniqueness

The uniqueness of 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern and the presence of both chlorophenyl and dioxo groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-6-7-16(10-14(13)2)22-18(25)12-23-8-9-24(20(27)19(23)26)17-5-3-4-15(21)11-17/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCKLYAMTNIKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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